2-bromo-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

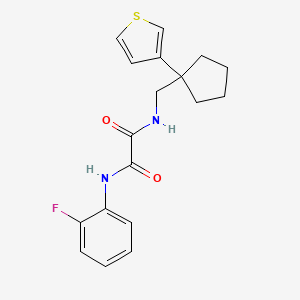

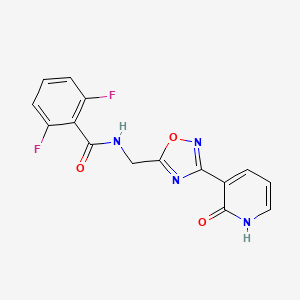

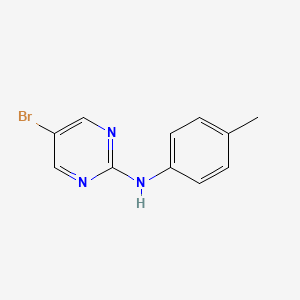

The compound “2-bromo-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in many pharmaceutical drugs . The molecule also contains a furan ring, which is a five-membered aromatic ring with an oxygen atom, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom .

Synthesis Analysis

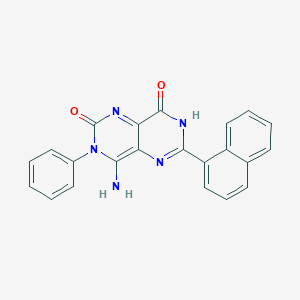

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual ring structures, followed by their coupling. The exact method would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene, furan, and oxadiazole) suggests that the molecule may have regions of delocalized electrons, contributing to its stability .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the bromine atom on the benzene ring could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Antiparasitic Activity

Research has demonstrated that acyl derivatives of furazan-3-amine, which share structural similarities with the compound , exhibit significant activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. The activity of these compounds strongly depends on the nature of the acyl moiety, with benzamides showing promising results. Notably, one derivative showcased high antiplasmodial activity against both chloroquine-sensitive and multiresistant strains of P. falciparum (Hermann et al., 2021).

Anticancer Activity

A series of benzamide derivatives, similar in structure to the compound of interest, were synthesized and evaluated for their anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancer. Many of these compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Crystal Structure and Molecular Interactions

The crystal structure and intermolecular interactions of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been characterized through X-ray structure analysis, Hirshfeld surface analysis, and DFT calculations. These studies revealed the importance of hydrogen bonding and π-interactions in stabilizing the crystal structure of these compounds (Saeed et al., 2020).

Synthesis and Reactivity

Research on the synthesis and reactivity of furan-2-yl derivatives, such as the synthesis of N-(1-naphthyl)furan-2-carboxamide and its conversion to various electrophilic substitution reactions, provides insight into the chemical properties and potential applications of these compounds in creating more active molecules for various biological applications (Aleksandrov & El’chaninov, 2017).

Antiprotozoal Agents

Compounds with furan-2-yl components have been studied for their antiprotozoal properties, demonstrating significant activity against protozoan parasites. This includes research on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showing strong DNA affinities and in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the therapeutic potential of these molecules (Ismail et al., 2004).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O3/c21-15-8-3-2-7-14(15)20(25)22-16-9-4-1-6-13(16)12-18-23-19(24-27-18)17-10-5-11-26-17/h1-11H,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIRBFQPUPTLJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2738003.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2738015.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2738016.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2738018.png)

![Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2738021.png)